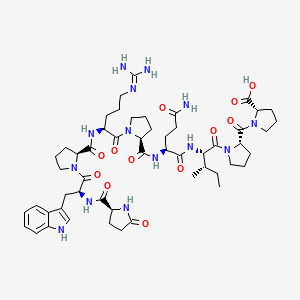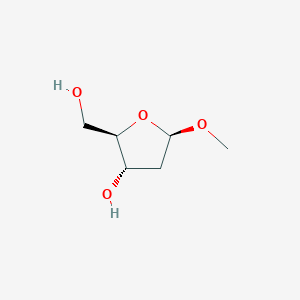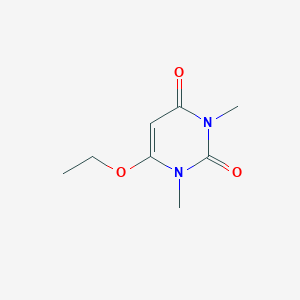
2,2',3,3',4,5',6'-Heptachlorobiphenyl
Vue d'ensemble
Description
2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl consists of two phenyl rings with seven chlorine atoms attached at various positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl include a molecular weight of 395.323 and a molecular formula of C12H3Cl7 . Additional properties such as melting point, boiling point, density, refractive index, flash point, storage temperature, solubility in various solvents, and water solubility are provided .Applications De Recherche Scientifique
Environmental Degradation
Anaerobic microorganisms in methanogenic pond sediment can metabolize polychlorinated biphenyls (PCBs) like 2,3,5,6-tetrachlorobiphenyl through reductive ortho and meta dechlorination processes. This process results in the formation of less chlorinated biphenyls, indicating a potential pathway for the environmental degradation of PCBs including heptachlorobiphenyl derivatives (Van Dort & Bedard, 1991).
Chemical Nomenclature
A novel shorthand numbering system proposed for chlorobiphenyls, utilizing base 16 (Hex) for an abbreviated designation, facilitates the categorization and identification of complex PCB congeners like 2,2',3,3',4,5',6'-Heptachlorobiphenyl. This system enhances the clarity in scientific communication and research involving diverse PCB structures (Zitko, 1983).
Solubility in Supercritical Fluids
The solubility of PCB congeners, including 2,2',3,3',4,5',6'-Heptachlorobiphenyl, in supercritical fluids such as carbon dioxide and carbon dioxide modified by n-butane and methanol, has been explored. This research provides insight into the potential for using supercritical fluids in the extraction and remediation of PCB-contaminated environments (Anitescu & Tavlarides, 1999).
Metabolic Fate and Hydroxylation
Research into the metabolic fate of dichlorobiphenyl, a simpler analog of heptachlorobiphenyl, suggests the formation of dihydroxylated metabolites, hinting at similar metabolic pathways for more highly chlorinated congeners. Understanding these pathways is crucial for assessing the bioaccumulation and toxicity of PCBs, including heptachlorobiphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).
Mécanisme D'action
Target of Action
The primary target of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is the circadian clock component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .
Mode of Action
2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl interacts with its target, PER1, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
The biochemical pathway affected by 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is the circadian rhythm pathway . The downstream effects of this interaction include the regulation of various physiological processes that follow a daily cycle .
Pharmacokinetics
This suggests that the compound may have a long half-life and could bioaccumulate in the body .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl’s action include the inhibition of the basal and circadian expression of PER1 . This results in the regulation of the circadian clock, which can have wide-ranging effects on various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl. For instance, PCBs, including 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl, were banned in the 1970s due to their harmful health effects and their tendency to bioaccumulate . Despite this, they are still found in the environment due to their resistance to degradation . This environmental persistence can influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYNJAHPUASHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074164 | |
| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
CAS RN |
52663-70-4 | |
| Record name | PCB 177 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)

